Physicochemical Profiling and Synthetic Utility of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid: A Technical Whitepaper
Executive Summary
The compound 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid (CAS: 1693644-96-0) is an advanced, conformationally restricted unnatural amino acid[1]. Highly valued in modern drug discovery and peptidomimetic design, this building block features a rigid piperidine scaffold coupled with significant steric hindrance induced by 3,3-dimethyl substitution[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, analytical characterization workflows, and specialized handling protocols required for successful integration into solid-phase peptide synthesis (SPPS).
Structural and Physicochemical Properties
The molecular architecture of this compound is defined by a secondary amine within the piperidine ring, a primary amine at the C4 position, and an acetic acid moiety attached to the same C4 carbon[1]. This configuration creates a highly polar, multi-ionizable zwitterionic system.
Quantitative Data Summary
Table 1: Key Physicochemical Parameters
| Parameter | Value |
| CAS Number | 1693644-96-0[1] |
| Molecular Formula | C9H18N2O2[1] |
| Molecular Weight | 186.25 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 75.35 Ų[1] |
| Computed LogP | 0.1781[1] |
| Hydrogen Bond Donors | 3[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Rotatable Bonds | 2[1] |
Causality of Ionization and Zwitterionic Behavior
Because the molecule contains two basic nitrogen atoms and one acidic carboxyl group, it exists in multiple protonation states dictated by ambient pH. At physiological pH (~7.4), the piperidine nitrogen and the primary amine remain protonated, while the carboxylic acid is deprotonated. This results in a net positive charge (+1), fundamentally altering its solubility profile and necessitating specialized analytical techniques.
Fig 1. pH-dependent ionization states of the dual-amine zwitterionic scaffold.
Analytical Characterization Workflows
Due to its exceptionally low LogP (0.1781) and zwitterionic nature[1], standard reversed-phase liquid chromatography (RP-HPLC) often fails to retain this compound, leading to co-elution with the solvent front. Hydrophilic Interaction Liquid Chromatography (HILIC) is the rigorously validated alternative for achieving adequate retention and peak shape for such polar compounds[3].
Step-by-Step Protocol: HILIC LC-MS Analysis
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Column Selection: Utilize an amide-bonded stationary phase (e.g., Waters XBridge BEH Amide, 2.5 µm)[3].
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Causality: Amide columns provide superior hydrogen-bonding capabilities, effectively retaining highly polar amines and carboxylic acids that slip through C18 columns.
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Mobile Phase Preparation:
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Solvent A: 10 mM Ammonium formate in LC-MS grade water with 0.1% formic acid (pH ~3.0).
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Solvent B: 0.1% Formic acid in Acetonitrile.
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Causality: The ammonium formate buffer ensures a consistent ionic strength, which is critical for the reproducible retention of zwitterions via ion-exchange mechanisms inherent to HILIC[3].
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Gradient Elution: Start at 95% Solvent B (highly organic), and linearly decrease to 50% Solvent B over 10 minutes.
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Causality: In HILIC, water acts as the strong eluting solvent; increasing the aqueous phase gradually disrupts the water-enriched layer on the stationary phase, eluting the polar compound.
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Mass Spectrometry (ESI-MS): Operate in positive ion mode (ESI+). The expected [M+H]+ peak is m/z 187.25.
Applications in Medicinal Chemistry: Peptide Synthesis
The incorporation of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid into peptidomimetics provides severe conformational restriction. However, the 3,3-dimethyl groups create immense steric hindrance around the C4 primary amine and the adjacent acetic acid[2]. Standard coupling reagents like DCC routinely fail or yield highly racemized byproducts due to this steric bulk[4]. Therefore, highly reactive uronium/aminium salts like HATU are strictly required[5].
Fig 2. Orthogonal protection and HATU-mediated coupling workflow for SPPS.
Step-by-Step Protocol: HATU-Mediated Solid-Phase Peptide Coupling
This self-validating protocol describes the coupling of the Fmoc-protected derivative of the building block to a resin-bound peptide[5].
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Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes[5].
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Causality: Swelling maximizes the exposure of the polymer matrix's internal surface area, ensuring reactive sites are accessible.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5 times)[5].
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Electrophilic Activation: In a separate vial, dissolve the Fmoc-protected building block (3.0 equivalents) and HATU (2.9 equivalents) in DMF[5]. Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)[5].
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Causality: HATU generates a highly reactive OAt active ester. Maintaining a slight deficit of HATU (2.9 eq vs 3.0 eq of amino acid) is a critical self-regulating step that prevents the irreversible capping of the resin-bound amine by unreacted uronium species[5].
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Coupling Reaction: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
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Causality: Extended coupling times are mandatory to overcome the high activation energy barrier imposed by the 3,3-dimethyl steric shielding[4].
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System Validation: Perform a Kaiser test on a micro-cleaved sample[5].
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Causality: A negative result (yellow beads) confirms the complete consumption of the primary amine, validating the success of the coupling cycle before proceeding[5].
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Handling and Storage Protocols
To maintain the integrity of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid, strict environmental controls must be observed:
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Temperature Control: The unprotected amino acid must be stored sealed at 2-8°C[1].
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Moisture Mitigation: As a highly polar zwitterion, the compound is inherently hygroscopic. Vials must be allowed to equilibrate to room temperature within a desiccator prior to opening. Causality: Opening cold vials introduces atmospheric condensation, which degrades the compound over time and catastrophically quenches moisture-sensitive coupling reagents (like HATU) during downstream synthesis.
References
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Wikipedia. "4-Amino-2,2,6,6-tetramethylpiperidine". Wikipedia.[Link]
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National Institutes of Health. "Improved isolation and characterization procedure of sialylglycopeptide (HILIC-LC-MS Protocol)". NIH PMC.[Link]
